molecular formula C7H11Br B13473552 4-(Bromomethyl)spiro[2.3]hexane

4-(Bromomethyl)spiro[2.3]hexane

Cat. No.: B13473552
M. Wt: 175.07 g/mol
InChI Key: WZOGAMXOZPVGKE-UHFFFAOYSA-N
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Description

4-(Bromomethyl)spiro[23]hexane is a spirocyclic compound characterized by a unique structure where a bromomethyl group is attached to a spiro[23]hexane framework Spirocyclic compounds are known for their distinct three-dimensional structures, which often impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)spiro[2.3]hexane typically involves the bromination of spiro[2.3]hexane derivatives. One common method is the radical bromination of spiro[2.3]hexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)spiro[2.3]hexane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of spiro[2.3]hexane derivatives with different substituents.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield azido derivatives, while oxidation with potassium permanganate could produce hydroxylated spiro[2.3]hexane.

Scientific Research Applications

4-(Bromomethyl)spiro[2.3]hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)spiro[2.3]hexane in chemical reactions involves the reactivity of the bromomethyl group. This group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The spirocyclic structure provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

    Spiro[2.3]hexane: The parent compound without the bromomethyl group.

    4-(Chloromethyl)spiro[2.3]hexane: Similar structure with a chloromethyl group instead of bromomethyl.

    4-(Hydroxymethyl)spiro[2.3]hexane: Contains a hydroxymethyl group instead of bromomethyl.

Uniqueness: 4-(Bromomethyl)spiro[2.3]hexane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom is a good leaving group, making the compound highly reactive in substitution reactions. This reactivity can be harnessed in the synthesis of various derivatives and in studying the effects of spirocyclic structures on chemical and biological systems .

Properties

Molecular Formula

C7H11Br

Molecular Weight

175.07 g/mol

IUPAC Name

6-(bromomethyl)spiro[2.3]hexane

InChI

InChI=1S/C7H11Br/c8-5-6-1-2-7(6)3-4-7/h6H,1-5H2

InChI Key

WZOGAMXOZPVGKE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1CBr)CC2

Origin of Product

United States

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